molecular formula C14H10Cl2N2O2S2 B2530576 Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- CAS No. 441291-89-0

Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-

Cat. No.: B2530576
CAS No.: 441291-89-0
M. Wt: 373.27
InChI Key: WYJIGKDTXLNJCD-SAPNQHFASA-N
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Description

Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- is a complex organic compound characterized by its thiophene ring, carboxamide group, and benzothiazole moiety

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S2/c1-18-11-8(20-2)4-3-5-9(11)21-14(18)17-13(19)7-6-10(15)22-12(7)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJIGKDTXLNJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene-3-carboxamide derivatives as anti-tumor agents. The compound has been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. A series of novel thiophene derivatives were synthesized and evaluated for their anticancer properties, demonstrating significant inhibition of tumor growth in preclinical models .

Antibacterial Properties

Thiophene derivatives exhibit notable antibacterial activity. For instance, a study investigated various thiophene-2-carboxamide derivatives, revealing that certain substitutions enhanced their effectiveness against bacteria such as E. coli and S. aureus. The presence of methoxy groups was linked to increased hydrophilicity and improved antibacterial potency .

Antioxidant Activity

The antioxidant properties of thiophene compounds have also been explored. The presence of specific substituents on the thiophene ring can enhance the radical scavenging activity, making these compounds valuable in developing antioxidant therapies .

Organic Electronics

Thiophene derivatives are increasingly utilized in organic electronics due to their favorable electronic properties. They can serve as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units into polymer backbones has been shown to improve charge transport properties and device performance .

Dye-Sensitized Solar Cells

Research indicates that thiophene-based compounds can be effective sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb visible light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .

Pesticidal Activity

Thiophene derivatives have been investigated for their potential use as pesticides. Their structural characteristics allow them to interact with biological targets in pests effectively. Studies have reported that certain thiophene compounds exhibit insecticidal properties against agricultural pests, providing a basis for developing new agrochemicals .

Plant Growth Regulators

Some thiophene derivatives have been identified as plant growth regulators, promoting growth and development in various crops. Their application can enhance yield and resilience against environmental stressors .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organism/MechanismReference
2,5-Dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-AnticancerVEGFR-2 inhibition
2-HydroxythiopheneAntibacterialE. coli, S. aureus
Thiophene Derivative XAntioxidantRadical scavenging
Thiophene Compound YInsecticidalAgricultural pests

Case Study: Anticancer Activity Evaluation

A detailed study was conducted on a series of thiophene derivatives targeting VEGFR-2. The synthesized compounds were evaluated for their potency using cell viability assays and animal models. Results indicated that specific modifications on the thiophene ring significantly enhanced anticancer activity compared to standard treatments.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Thiophene-2-carboxamide derivatives

  • Benzothiazole derivatives

  • Methoxy-substituted benzothiazoles

Uniqueness: Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- stands out due to its specific substitution pattern and the presence of both thiophene and benzothiazole moieties. This combination provides unique chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Thiophene derivatives, particularly thiophene-3-carboxamides, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of the compound Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- , synthesizing current research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiophene and benzothiazole moieties. The presence of halogen substituents (dichloro) and methoxy groups enhances its biological potential. The molecular formula is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 385.27 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, a study focusing on similar compounds demonstrated significant activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM for specific derivatives . The mechanism of action appears to involve interference with tubulin dynamics, akin to established anticancer agents like Combretastatin A-4 (CA-4), suggesting a biomimetic role for these compounds.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound IDIC50 (µM)Cell LineMechanism
2b5.46Hep3BTubulin binding
2e12.58Hep3BTubulin binding
CA-4VariesVariousTubulin binding

Antibacterial and Antifungal Activity

Thiophene derivatives have also been reported to exhibit antibacterial and antifungal activities. In one study, two thiophene-3-carboxamide derivatives showed promising results against various bacterial strains, indicating their potential as antimicrobial agents . The compounds displayed effective inhibition zones in agar diffusion tests, showcasing their ability to disrupt bacterial cell walls.

Case Study: Antimicrobial Efficacy

A comparative analysis of two thiophene derivatives revealed that both compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The presence of intramolecular hydrogen bonds in the structure was suggested to enhance stability and bioactivity .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has been explored in various studies. Compounds structurally similar to the target compound have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that modifications to the thiophene core can lead to enhanced anti-inflammatory effects.

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with substituted benzothiazole precursors. Key steps include:

  • Acylation : Reacting the acid with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base .
  • Cyclocondensation : Heating intermediates (e.g., thiourea derivatives) in ethanol or methanol under reflux to form the benzothiazole ring .
  • Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., DMF for polar intermediates), inert atmospheres (N₂/Ar), and catalysts like sodium acetate. Continuous flow reactors may enhance scalability .

Advanced Question: How can contradictory reports on antimicrobial efficacy across studies be systematically addressed?

Methodological Answer:
Contradictions often arise from variations in:

  • Test strains : Standardize assays using ATCC microbial strains.
  • Dosage ranges : Perform dose-response curves (e.g., IC₅₀ calculations) to compare potency thresholds .
  • Bioactivation : Evaluate metabolic stability using liver microsomes to identify active/toxic metabolites .
  • Target validation : Use CRISPR-edited bacterial strains to confirm if activity is linked to specific enzyme inhibition (e.g., dihydrofolate reductase) .

Basic Question: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at ~3.8 ppm, thiophene carbons at 120-140 ppm) .
  • IR : Confirms amide C=O (1650–1700 cm⁻¹) and C-S (600–800 cm⁻¹) bonds .
  • HPLC : Purity >95% is verified using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ for C₁₃H₁₀Cl₂N₂O₂S₂: m/z 385.94) .

Advanced Question: What strategies enhance bioactivity while mitigating toxicity in structural analogs?

Methodological Answer:

  • Electron-Withdrawing Groups : Replace 4-methoxy with trifluoromethoxy to improve metabolic stability without steric hindrance .
  • Toxicity Screening : Use in vitro hepatocyte assays to monitor CYP450 inhibition. Introduce bulky groups (e.g., tert-butyl) to reduce off-target interactions .
  • Computational Modeling : DFT calculations predict charge distribution and guide substitutions at the benzothiazole N-atom to optimize target binding .

Basic Question: How should solubility studies be designed for this compound?

Methodological Answer:

  • Solvent Selection : Test polarity gradients (e.g., DMSO → water) using shake-flask methods.
  • pH-Dependence : Assess solubility in buffers (pH 1–10) to simulate physiological conditions .
  • Hansen Parameters : Correlate solubility with dispersion/polarity/hydrogen-bonding indices of solvents like acetonitrile or ethyl acetate .

Advanced Question: How do steric and electronic effects influence electrophilic substitution reactivity?

Methodological Answer:

  • Steric Effects : The 3-methyl group on benzothiazole hinders ortho substitution, directing reactivity to the thiophene ring’s para position .
  • Electronic Effects : Chlorine atoms deactivate the thiophene ring, slowing nitration but favoring SNAr at electron-deficient sites. Use Hammett plots to quantify substituent impacts .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants under varying temperatures .

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